tert-butyl 2-formylfuran-3-carboxylate
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Overview
Description
Tert-butyl 2-formylfuran-3-carboxylate: is an organic compound featuring a furan ring substituted with a formyl group at the 2-position and a carboxylate ester group at the 3-position. The tert-butyl group attached to the carboxylate moiety provides steric hindrance, influencing the compound’s reactivity and stability. This compound is of interest in organic synthesis and various research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with furan derivatives, such as furan-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to form tert-butyl furan-2-carboxylate.
Formylation: The formyl group is introduced at the 2-position via a Vilsmeier-Haack reaction, using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for esterification and formylation to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-formylfuran-3-carboxylate can undergo oxidation reactions, converting the formyl group to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Tert-butyl 2-carboxyfuran-3-carboxylate.
Reduction: Tert-butyl 2-hydroxymethylfuran-3-carboxylate.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in metal-catalyzed reactions due to its electron-rich furan ring.
Biology:
Biomolecular Probes: Utilized in the development of probes for studying biological systems, particularly in enzyme inhibition studies.
Medicine:
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which tert-butyl 2-formylfuran-3-carboxylate exerts its effects depends on its application:
In Catalysis: The furan ring coordinates with metal centers, facilitating various catalytic processes.
In Biological Systems: The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Furan-2-carboxylic acid: Lacks the tert-butyl ester group, making it less sterically hindered.
Tert-butyl furan-2-carboxylate: Lacks the formyl group, reducing its reactivity in certain chemical transformations.
2-Formylfuran-3-carboxylic acid: Lacks the tert-butyl ester group, affecting its solubility and stability.
Uniqueness: Tert-butyl 2-formylfuran-3-carboxylate is unique due to the combination of the formyl and tert-butyl ester groups, which confer distinct reactivity and stability profiles, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
2408966-31-2 |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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